molecular formula C12H9Cl2NO2 B11730611 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol

2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol

Cat. No.: B11730611
M. Wt: 270.11 g/mol
InChI Key: QTJPMOCECRWOGF-UHFFFAOYSA-N
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Description

2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol is a chemical compound known for its unique structure and properties It consists of a phenol group attached to a pyridine ring substituted with two chlorine atoms and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol typically involves the reaction of 2,6-dichloropyridine with formaldehyde and a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler derivative.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dehydroxylated derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of the compound.

    2,6-Dichloropyridine-3-carboxylic acid: A derivative formed through oxidation.

    2,6-Dibromopyridine: A similar compound with bromine substituents instead of chlorine.

Uniqueness: 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol is unique due to the presence of both a phenol and a pyridine ring in its structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

2-[(2,6-dichloropyridin-3-yl)-hydroxymethyl]phenol

InChI

InChI=1S/C12H9Cl2NO2/c13-10-6-5-8(12(14)15-10)11(17)7-3-1-2-4-9(7)16/h1-6,11,16-17H

InChI Key

QTJPMOCECRWOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(N=C(C=C2)Cl)Cl)O)O

Origin of Product

United States

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